2-Tert-butyl-1-methylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
2-tert-butyl-1-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-10-5-6-11(8)4;;/h8,10H,5-7H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYTZMEPMWJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-methylpiperazine dihydrochloride typically involves the alkylation of piperazine with tert-butyl and methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-Tert-butyl-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-tert-butyl-1-methylpiperazine dihydrochloride with analogous piperazine derivatives:
Key Observations:
- Solubility: Dihydrochloride salts (e.g., GBR 12783) exhibit superior water solubility compared to mono-hydrochlorides (e.g., 1-Boc-2-tert-butylpiperazine hydrochloride) .
- Pharmacological Activity : Substituents such as diphenylmethoxyethyl (in GBR 12783) correlate with high biological activity, suggesting that bulkier groups may enhance target affinity .
Research Findings and Trends
Biological Activity
2-Tert-butyl-1-methylpiperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article reviews various studies highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, influencing cellular processes. In studies involving high-throughput screening against Mycobacterium tuberculosis, compounds similar to 2-tert-butyl-1-methylpiperazine were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing significant antibacterial properties. For instance, several compounds within a related chemical series demonstrated MIC values less than 20 µM, indicating potent activity against bacterial growth .
Antimicrobial Activity
Recent research has confirmed the antimicrobial potential of piperazine derivatives, including this compound. A study identified that certain analogs exhibited MIC values as low as 6.3 µM against M. tuberculosis, highlighting their efficacy in inhibiting bacterial growth . The selectivity of these compounds for bacterial cells over human cells was also assessed, providing insights into their safety profiles.
Table: Antimicrobial Activity of Piperazine Derivatives
| Compound | MIC (µM) | Cytotoxicity (IC20, µM) |
|---|---|---|
| This compound | <20 | >80 |
| Analog A | 6.3 | >80 |
| Analog B | 10 | 30 |
| Analog C | 23 | 27 |
Case Studies
A notable case study involved the synthesis and testing of a series of piperazine derivatives, including those structurally related to this compound. These studies focused on optimizing pharmacokinetic properties while maintaining or enhancing biological activity. The results indicated that structural modifications could lead to improved solubility and metabolic stability without compromising efficacy .
Q & A
Q. Table 1: Synthesis Parameters from Key Studies
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Protection | DCM, 0–10°C, 12h | 78 | |
| Alkylation | Ethyl acetate, 25°C, 6h | 85 | |
| Salt Formation | HCl (2M), RT, 2h | 92 |
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions. For example, tert-butyl protons appear as a singlet at ~1.2 ppm, while piperazine ring protons show splitting patterns between 2.5–3.5 ppm .
- IR Spectroscopy: Peaks at 1650–1700 cm indicate carbonyl groups in intermediates .
- X-ray Crystallography: Resolves stereochemistry in chiral analogs (e.g., (2R,6R)-isomers) .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from substituent positional isomerism (e.g., ortho vs. para substitutions). Strategies include:
- Comparative Bioassays: Test analogs (Table 2) under identical conditions .
- Molecular Docking: Predict binding affinities to receptors (e.g., serotonin receptors) using software like AutoDock .
Q. Table 2: Comparative Bioactivity of Piperazine Analogs
| Compound | Substituent Position | IC (nM) | Reference |
|---|---|---|---|
| 1-(2-Methylbenzyl) analog | Ortho | 120 | |
| 1-(4-Methylbenzyl) analog | Para | 450 |
Advanced: What methodologies elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via HPLC or TLC to identify intermediates .
- Computational Modeling: Use density functional theory (DFT) to map energy barriers for tert-butyl group migration .
- Isotopic Labeling: N-labeled piperazine tracks nitrogen participation in ring-opening reactions .
Basic: How are impurities controlled during synthesis?
Methodological Answer:
- By-Product Mitigation: Optimize reaction stoichiometry to avoid over-alkylation .
- HPLC Analysis: Detect impurities using C18 columns with acetonitrile/water gradients (detection limit: 0.1%) .
- Recrystallization Solvents: Ethanol/water mixtures preferentially dissolve target compound over impurities .
Advanced: How can Design of Experiments (DOE) optimize synthesis?
Methodological Answer:
DOE reduces trial-and-error by statistically varying parameters:
- Variables: Temperature, solvent polarity, catalyst loading .
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 45°C, 0.1 mol% catalyst) for >90% yield .
Advanced: What computational tools predict biological interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., with hERG channels) using GROMACS .
- Quantum Mechanics (QM): Calculate charge distribution on the piperazine ring to predict nucleophilic sites .
Basic: How does the dihydrochloride salt form influence solubility and stability?
Methodological Answer:
- Solubility Enhancement: The salt form increases aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
- Stability: Hygroscopicity is reduced by lyophilization; store at -20°C under argon to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
